

Comparative Analysis of Imidazo[1,2-b]pyridazine Derivatives' Biological Activities

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Compound of Interest

Compound Name: 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the performance of various imidazo[1,2-b]pyridazine derivatives against several key biological targets implicated in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers engaged in drug discovery and development.

Data Presentation: Quantitative Activity of Imidazo[1,2-b]pyridazine Derivatives

The following tables summarize the in vitro activities of notable imidazo[1,2-b]pyridazine derivatives against various biological targets. This quantitative data allows for a direct comparison of the potency of these compounds.

Target	Derivative	Activity (IC50/Ki)	Cell Line/Assay Condition	Reference
Kinase Inhibitors				
DYRK1A	Compound 17	Potent cellular inhibitor	Cellular assays	[1]
Compound 29	Improved kinase selectivity	X-ray crystallography-guided design	[1]	
Mps1 (TTK)	27f	IC50 = 0.70 nM (cellular Mps1)	A549 cells	[2][3][4]
IC50 = 6.0 nM	A549 cells	[2][3][4]		
Tyk2 JH2	Compound 6	Highly potent and selective	Rat pharmacodynamics model	[5][6][7]
BTK	TM471-1 (Compound 22)	IC50 = 1.3 nM	HTRF assay	[8][9]
c-Met	Compound 26 (imidazo[1,2-a]pyridine)	IC50 = 1.9 nM	Enzyme activity assay	[10]
VEGFR2	Compound 26 (imidazo[1,2-a]pyridine)	IC50 = 2.2 nM	Enzyme activity assay	[10]
mTOR	A17	IC50 = 0.067 μ M	mTOR inhibitory assay	[11]
A18	IC50 = 0.062 μ M	mTOR inhibitory assay	[11]	
ALKWT	O-10	IC50 = 2.6 nM	Enzymatic inhibitory activity	[12]
ALKG1202R	O-10	IC50 = 6.4 nM	Enzymatic inhibitory activity	[12]

ALKL1196M/G12 02R	O-10	IC50 = 23 nM	Enzymatic inhibitory activity	[12]
IKK β	Lead Compound 26	IC50 = 55 nM	Enzymatic activity of TAK1	[13]
β -Amyloid Plaque Ligands				
Compound 4	Ki = 11.0 nM	In vitro binding to synthetic A β 1-40 aggregates	[14]	

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Kinase Inhibition Assays

General Radiometric Kinase Assay Protocol (for DYRK1A, Mps1, etc.)

- **Reaction Mixture Preparation:** Prepare a reaction mixture containing the kinase reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β -glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT), the recombinant kinase enzyme, and a specific substrate peptide (e.g., Woodtide for DYRK1A).
- **Inhibitor Addition:** Add serial dilutions of the test imidazo[1,2-b]pyridazine derivatives or a vehicle control (e.g., DMSO) to the reaction mixture. Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
- **Reaction Initiation:** Initiate the kinase reaction by adding [γ -³³P]ATP.
- **Incubation:** Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
- **Reaction Termination:** Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

- **Washing:** Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ - ^{33}P]ATP.
- **Quantification:** Quantify the incorporated radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC_{50} value by fitting the data to a dose-response curve.

ADP-Glo™ Kinase Assay (for BTK, ALK, mTOR, IKK β)

- **Reagent Preparation:** Dilute the kinase, substrate, ATP, and test inhibitors in the appropriate kinase buffer.
- **Assay Plate Setup:** In a 384-well plate, add 1 μl of the test inhibitor or vehicle control (e.g., 5% DMSO).
- **Enzyme and Substrate Addition:** Add 2 μl of the diluted kinase enzyme and 2 μl of the substrate/ATP mixture to each well.
- **Incubation:** Incubate the plate at room temperature for 60 minutes.
- **ADP Detection:** Add 5 μl of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
- **Luminescence Generation:** Add 10 μl of Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
- **Measurement:** Record the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
- **Data Analysis:** Calculate the percentage of inhibition and determine the IC_{50} values.

Cell-Based Assays

Sulforhodamine B (SRB) Cell Proliferation Assay

- Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-b]pyridazine derivatives for a specified period (e.g., 72 hours).
- Cell Fixation: Gently add cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
- Washing: Wash the plates four times with tap water to remove the TCA.
- Staining: Add 0.04% (w/v) SRB solution to each well and incubate at room temperature for 1 hour.
- Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
- Dye Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well and shake for 10 minutes to solubilize the protein-bound dye.
- Measurement: Measure the absorbance at 510 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ values.[\[2\]](#)

TNF-α Release Assay in THP-1 Cells

- Cell Culture: Plate THP-1 cells at a density of 4.8×10^4 cells/well in a 96-well plate.
- Compound and Stimulant Addition: Add the test compounds at various concentrations, followed by lipopolysaccharide (LPS) at a final concentration of 1 µg/ml to induce TNF-α production.
- Incubation: Incubate the cells for 17 hours at 37°C.
- Supernatant Collection: Collect the cell culture supernatants.

- **TNF- α Quantification:** Measure the concentration of human TNF- α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.[15]

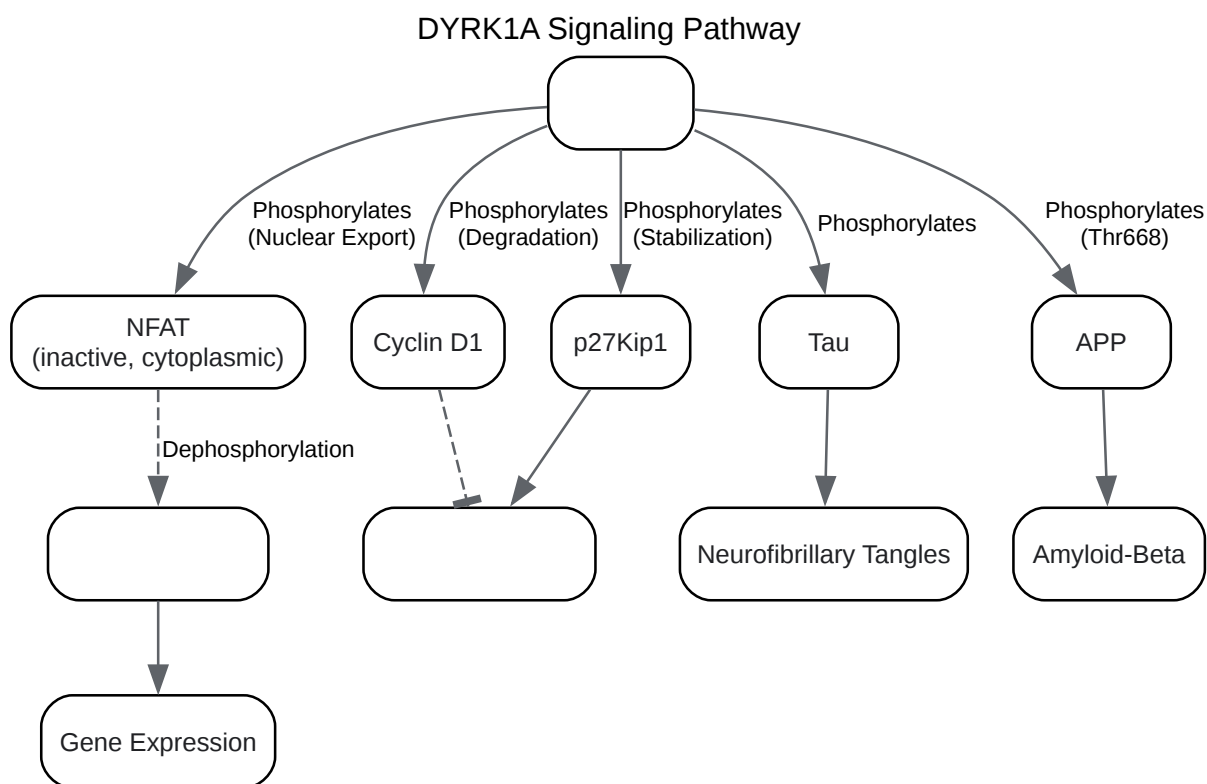
β -Amyloid Binding Assay

In Vitro Competition Binding Assay with Synthetic A β Aggregates

- **A β Aggregate Preparation:** Prepare synthetic A β_{1-40} aggregates according to established protocols.
- **Binding Reaction:** In a suitable buffer, incubate the A β aggregates with a radiolabeled ligand (e.g., [3 H]BTA-1) in the presence of various concentrations of the imidazo[1,2-b]pyridazine test compounds.
- **Incubation:** Allow the binding reaction to reach equilibrium.
- **Separation of Bound and Free Ligand:** Separate the A β -bound radioligand from the free radioligand using a filtration method (e.g., vacuum filtration through glass fiber filters).
- **Quantification:** Measure the radioactivity retained on the filters using a scintillation counter.
- **Data Analysis:** Determine the K_i values of the test compounds by analyzing the competition binding data using appropriate software.[14]

Mandatory Visualizations

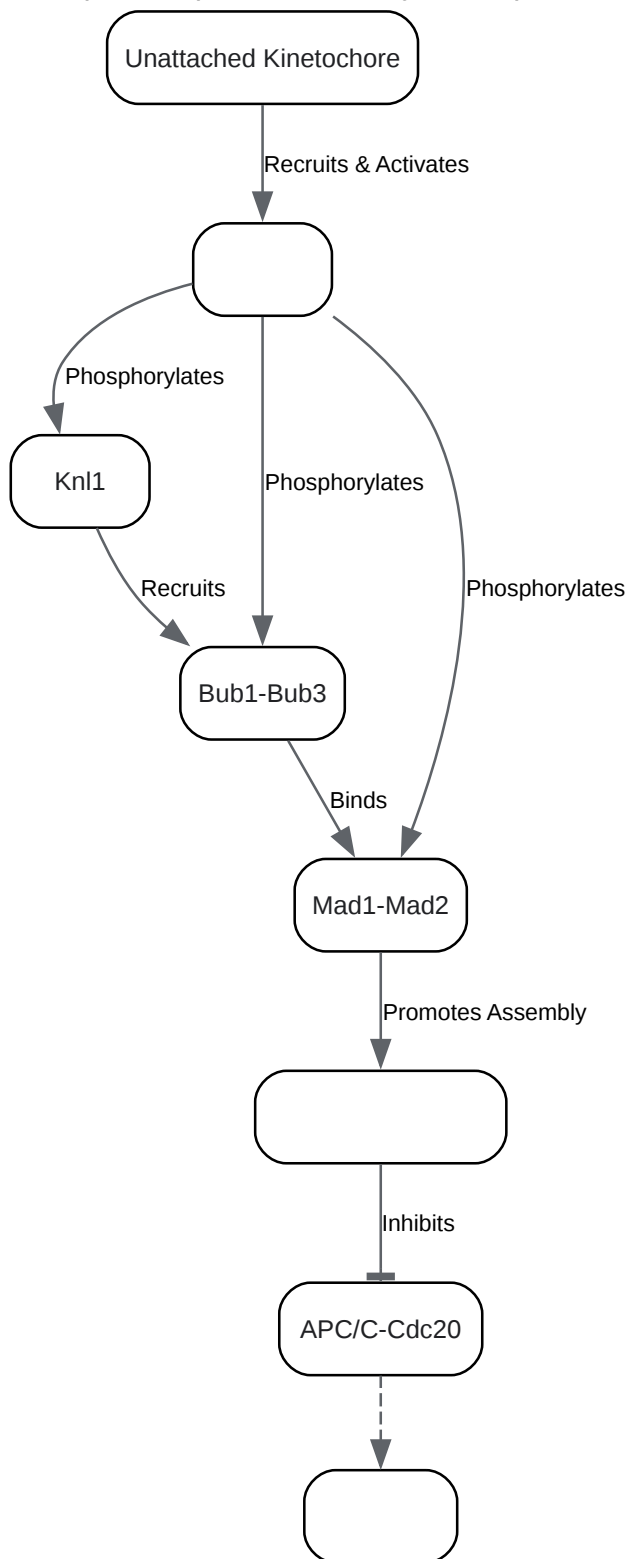
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the activities of imidazo[1,2-b]pyridazine derivatives.



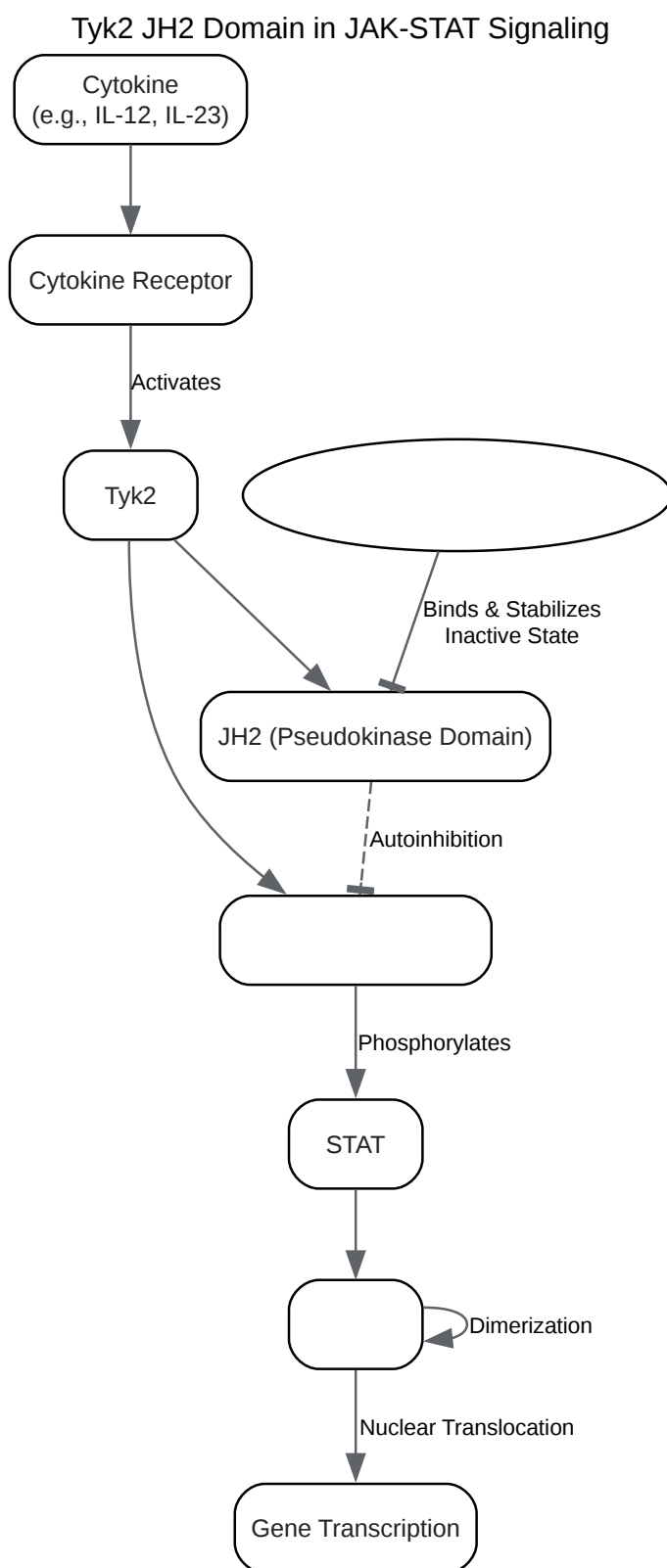
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Caption: Key signaling events regulated by DYRK1A phosphorylation.

Mps1 in Spindle Assembly Checkpoint

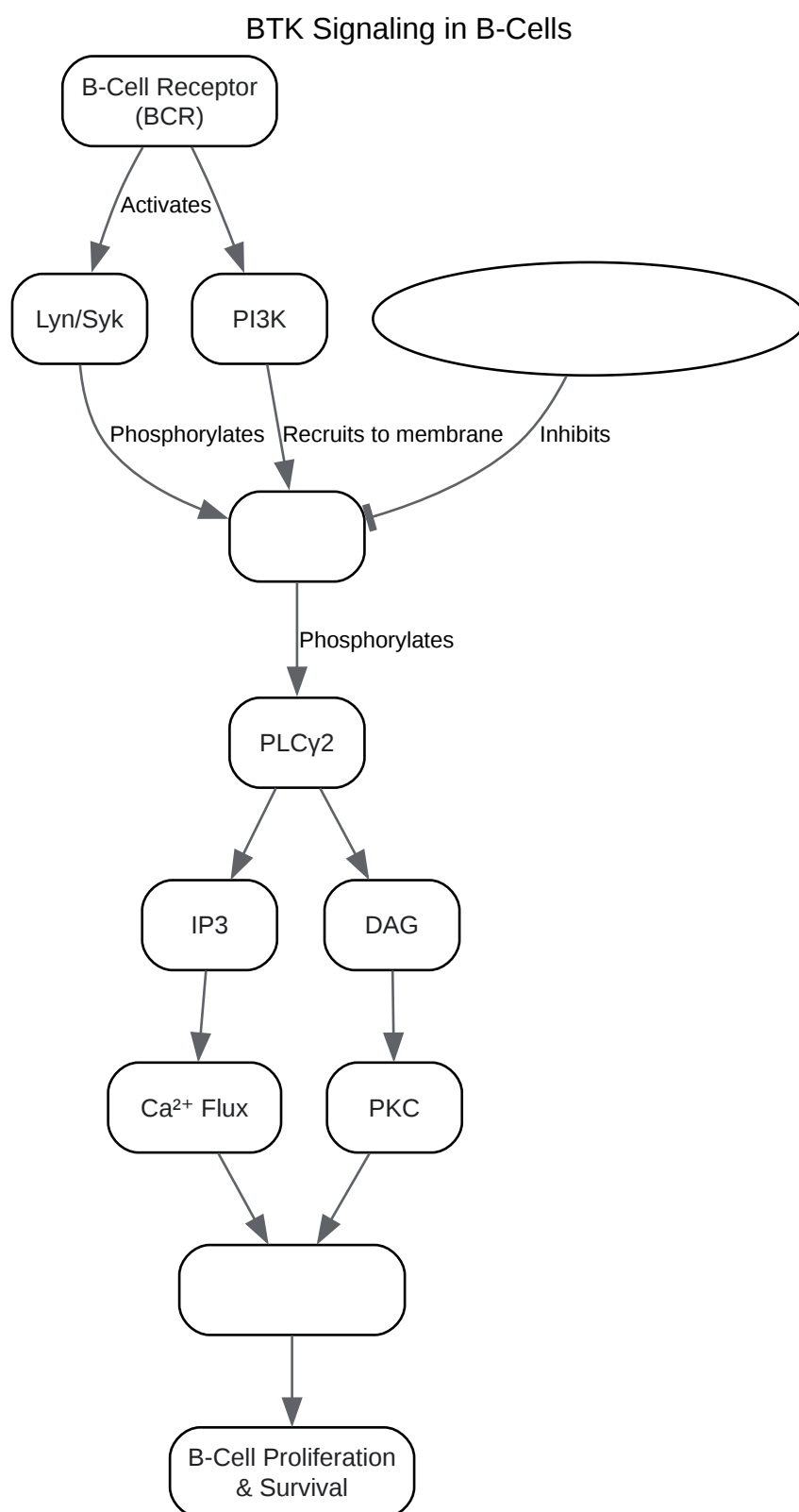
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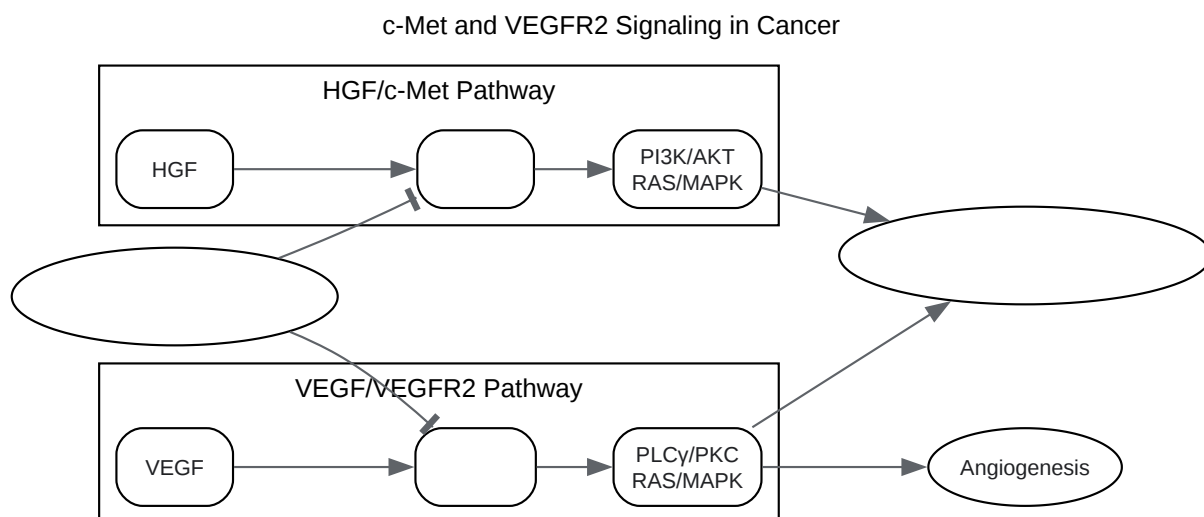
Caption: Mps1 kinase cascade in spindle assembly checkpoint signaling.



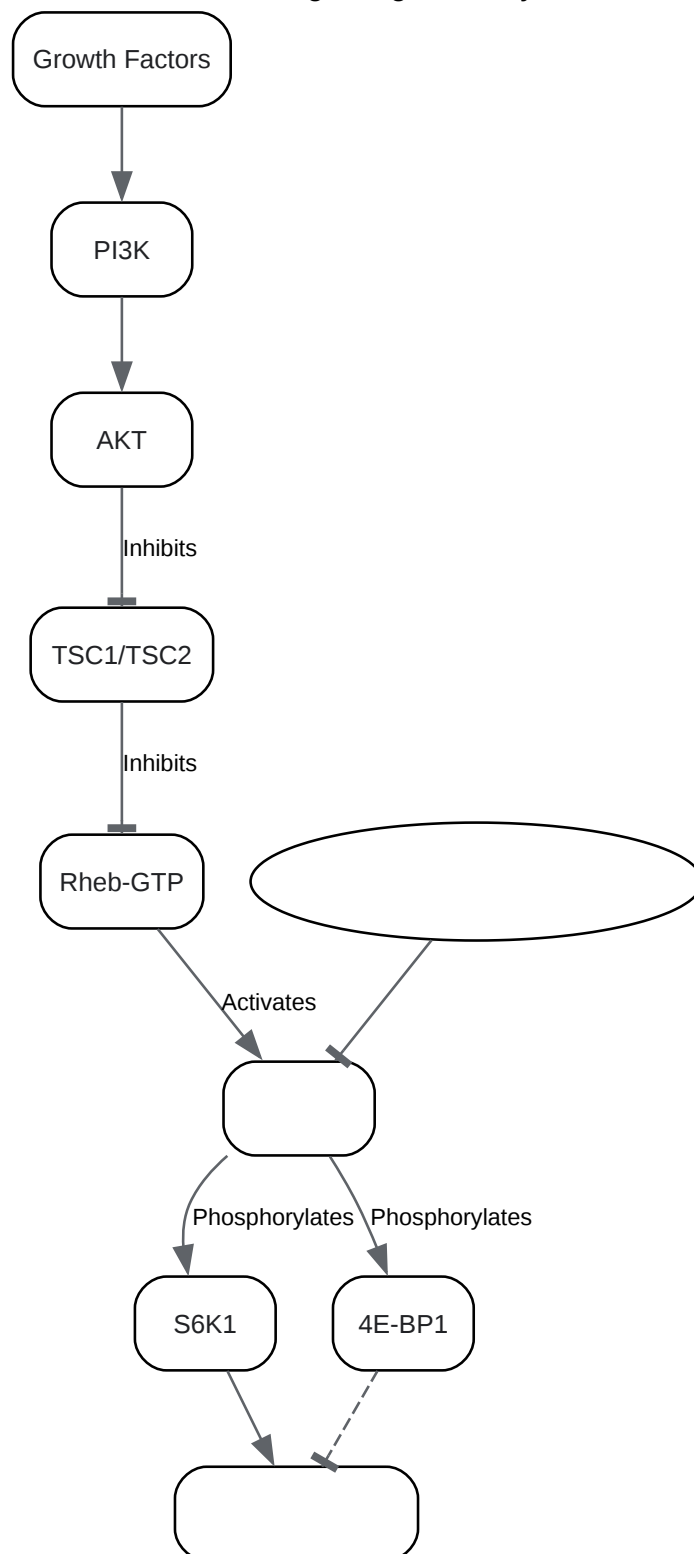
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Caption: Allosteric inhibition of Tyk2 via the JH2 pseudokinase domain.

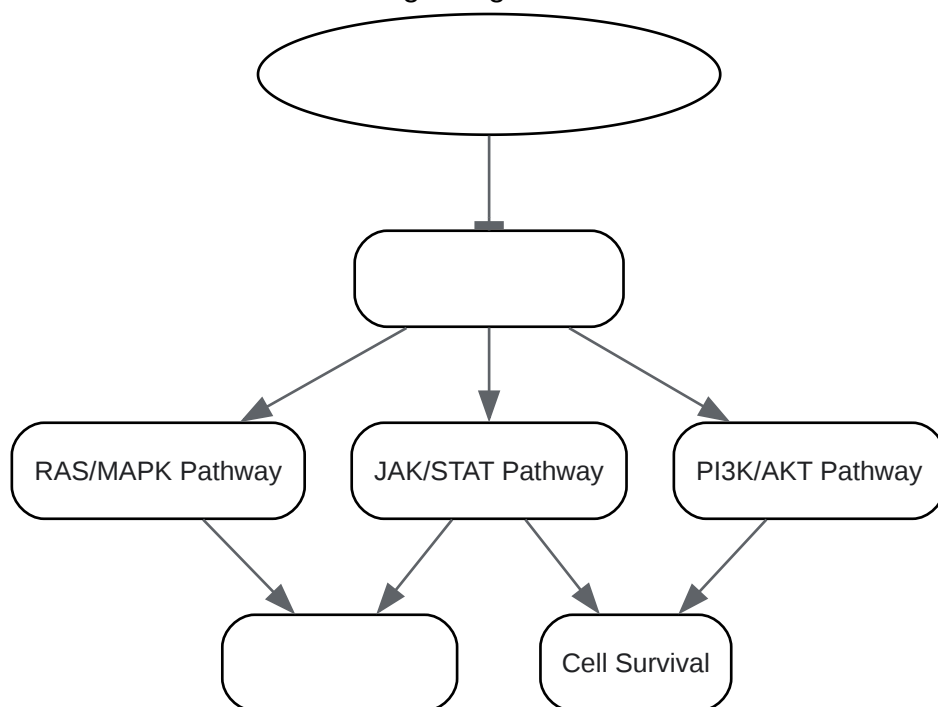


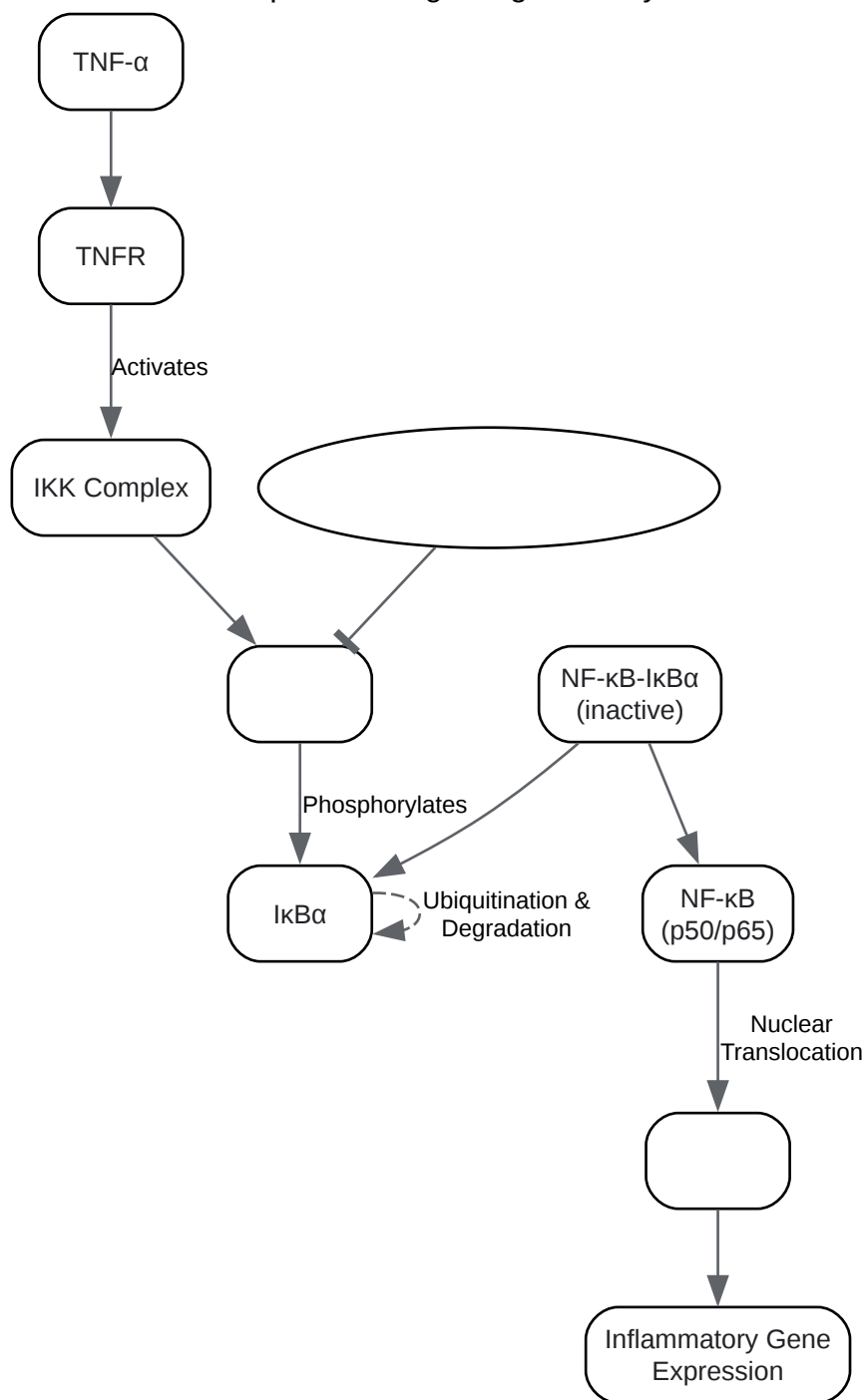


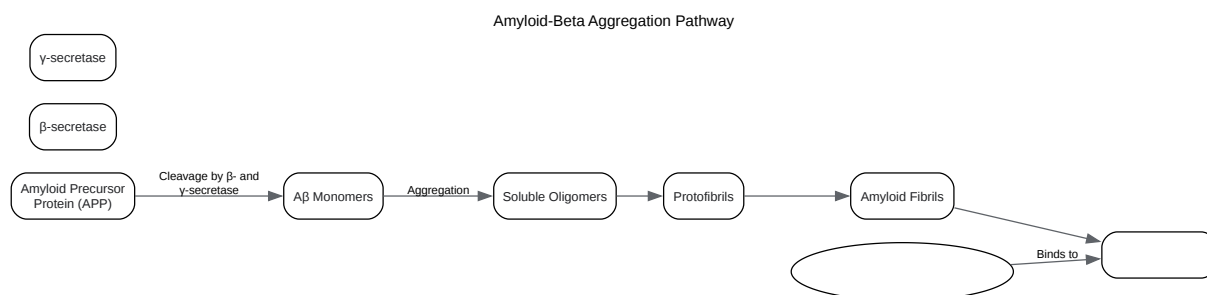
mTOR Signaling Pathway



ALK Signaling in Cancer



IKK β /NF- κ B Signaling Pathway



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